molecular formula C16H28O B14613225 Hexadeca-6,11-dienal CAS No. 58701-06-7

Hexadeca-6,11-dienal

Cat. No.: B14613225
CAS No.: 58701-06-7
M. Wt: 236.39 g/mol
InChI Key: UVAAPIIWFSOFFC-UHFFFAOYSA-N
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Description

Hexadeca-6,11-dienal is a 16-carbon aliphatic aldehyde containing two double bonds at positions 6 and 11. Its stereoisomerism significantly influences its chemical and biological properties. Two key isomers are identified:

  • (6Z,11E)-6,11-Hexadecadienal (CAS 83483-58-3, Molecular Formula: C₁₆H₂₈O, Molecular Weight: 236.40 g/mol), synthesized via optimized routes with yields up to 66% .
  • (6E,11Z)-6,11-Hexadecadienal (CAS 58701-06-7, Molecular Weight: 236.39 g/mol), identified as a sex pheromone in Antheraea polyphemus moths .

The compound's bioactivity, particularly in insect communication, is highly dependent on double-bond geometry and chain length. Its synthesis often involves olefin metathesis or condensation reactions, with yields varying based on catalytic systems (e.g., Grubbs II catalyst yields 10–32% for related dienals ).

Properties

CAS No.

58701-06-7

Molecular Formula

C16H28O

Molecular Weight

236.39 g/mol

IUPAC Name

hexadeca-6,11-dienal

InChI

InChI=1S/C16H28O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h5-6,10-11,16H,2-4,7-9,12-15H2,1H3

InChI Key

UVAAPIIWFSOFFC-UHFFFAOYSA-N

Canonical SMILES

CCCCC=CCCCC=CCCCCC=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Hexadeca-6,11-dienal can be synthesized through several methods. One common approach involves the use of commercially available starting materials such as 10-bromo-1-decanol. The synthesis typically involves key reactions like Sonogashira-Hagihara coupling and Brown’s hydroboration-protonolysis . The terminal formyl group is often introduced early in the synthesis to avoid isomerization of the conjugated diene system .

Industrial Production Methods: Industrial production of this compound often requires scalable and efficient synthetic routes. The use of diethylacetal intermediates and selective oxidation methods are common in large-scale production . The synthesis must be carefully controlled to maintain the integrity of the (Z,Z)-conjugated diene system.

Chemical Reactions Analysis

Types of Reactions: Hexadeca-6,11-dienal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The compound can be reduced to the corresponding alcohol.

    Substitution: The double bonds can participate in addition reactions with halogens or hydrogen.

Common Reagents and Conditions:

Major Products:

    Oxidation: Hexadecanoic acid.

    Reduction: Hexadeca-6,11-dienol.

    Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

Hexadeca-6,11-dienal has a wide range of applications in scientific research:

Mechanism of Action

Hexadeca-6,11-dienal exerts its effects primarily through its role as a pheromone. It binds to specific olfactory receptors in insects, triggering a series of molecular events that lead to behavioral responses such as attraction or mating. The compound’s double bonds and aldehyde group are critical for its interaction with these receptors .

Comparison with Similar Compounds

Table 1: Molecular Data for Hexadeca-6,11-dienal and Analogues

Compound CAS No. Molecular Formula Double Bonds Molecular Weight (g/mol) Key Properties
(6Z,11E)-6,11-Hexadecadienal 83483-58-3 C₁₆H₂₈O 6Z,11E 236.40 Retention index: ~1875 (DB-5 column)
(6E,11Z)-6,11-Hexadecadienal 58701-06-7 C₁₆H₂₈O 6E,11Z 236.39 Pheromone activity in moths
(8E,11Z)-Heptadeca-8,11-dienal C₁₇H₃₀O 8E,11Z 250.41 Longer chain alters volatility
(11Z,13Z)-Hexadecadienal C₁₆H₂₈O 11Z,13Z 236.40 Retention index: 1875
(4E,6E,11Z)-Hexadecatrienal C₁₆H₂₆O 4E,6E,11Z 234.38 Higher retention index (1961–1967)

Key Observations :

  • Double-Bond Position and Geometry : Conjugated dienes (e.g., 11Z,13Z) increase retention indices compared to isolated dienes (e.g., 6Z,11E) due to enhanced polarity . Trienals (e.g., 4E,6E,11Z) exhibit even higher retention indices (~1960), correlating with increased conjugation .

Key Observations :

  • Grubbs II catalyst enables precise double-bond formation but suffers from low yields (10–32%) due to side reactions .
  • Optimized condensation routes for (6Z,11E)-isomer achieve higher yields (66%), suggesting scalability advantages .

Table 3: Functional Roles in Nature

Compound Organism/Source Biological Role Activity Specificity
(6E,11Z)-6,11-Hexadecadienal Antheraea polyphemus moths Sex pheromone Stereospecific attraction
(4E,6E,11Z)-Hexadecatrienal Graellsia isabellae moths Sex pheromone Requires triene configuration
(8E,11Z)-Heptadeca-8,11-dienal Synthetic/Unnatural Unknown Structural analogue

Key Observations :

  • Stereochemistry: The (6E,11Z)-isomer is critical for pheromone activity in A. polyphemus, while even minor shifts (e.g., 4E,6E,11Z) confer specificity to other species .
  • Chain Length and Double Bonds : Adding a third double bond (trienals) or extending the chain reduces cross-reactivity, highlighting evolutionary adaptation in pheromone systems .

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